N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a dichlorophenyl group, a pyridinyl group, and an oxadiazolyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions.
Attachment of the pyridinyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the pyridinyl moiety to the oxadiazole ring.
Introduction of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide: can be compared with other acetamide derivatives or oxadiazole-containing compounds.
This compound: can be compared with other dichlorophenyl derivatives.
Uniqueness
- The presence of both the oxadiazole and pyridinyl groups in the same molecule may confer unique chemical and biological properties.
- The dichlorophenyl group can enhance the compound’s stability and reactivity.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-10-5-11(17)7-12(6-10)19-14(22)8-13-20-15(23-21-13)9-1-3-18-4-2-9/h1-7H,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMHHSSTHDLDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NO2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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